molecular formula C11H16N2O3 B593067 Butalbital-d5 CAS No. 145243-96-5

Butalbital-d5

Cat. No. B593067
M. Wt: 229.291
InChI Key: UZVHFVZFNXBMQJ-MZTCHHLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital . It is a derivative of barbituric acid where the hydrogens at position 5 are substituted by an allyl group and an isobutyl group . It is a short-to-intermediate acting member of barbiturates that exhibit muscle-relaxing and anti-anxiety properties .


Molecular Structure Analysis

The molecular formula of Butalbital-d5 is C11H11D5N2O3 . The formal name is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione . The InChI code is InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 .


Physical And Chemical Properties Analysis

Butalbital-d5 has a molecular weight of 229.29 . The product is stored at -20°C and shipped at room temperature .

Scientific Research Applications

  • Maternal Use and Birth Defects : Butalbital is used for migraine and tension-type headaches. There's limited information on its teratogenicity, which is critical due to its ability to cross the placenta (Browne et al., 2014).

  • Improved GC/MS Analysis : A method using d5-pentobarbital as the internal standard improves the GC/MS analysis of butalbital in urine, providing more accurate detection and quantification (Liu et al., 1994).

  • Impact on Driving Impairment : Butalbital, used in migraine and muscle pain treatment, is a common barbiturate in impaired driving cases. It can cause CNS depression, affecting motor coordination and balance, which is crucial in driving (Yeakel & Logan, 2013).

  • Determination from Serum Using CE : A method using capillary electrophoresis (CE) and ultraviolet detection for determining butalbital in serum has been developed. This method can detect butalbital at concentrations as low as 1 μg/mL (Srinivasan & Bartlett, 2000).

  • Use During Pregnancy : There's a debate on prescribing butalbital during pregnancy due to its association with congenital heart defects and its potential for habituation and medication overuse headache (Tepper, 2014).

  • Postmortem Tissue Distribution : In forensic toxicology, understanding the distribution of butalbital in postmortem tissues is crucial. This knowledge assists in estimating drug concentrations in fatal accident investigations (Lewis et al., 2003).

  • Monitoring Abuse in Headache Patients : Hair analysis using GC-MS can document abuse of butalbital in headache patients. This method is beneficial for monitoring medication overuse, a significant concern in chronic migraine treatment (Ferrari et al., 2015).

  • General Efficacy and Concerns : Butalbital-containing analgesics are effective for episodic tension-type headaches but have not been studied in placebo-controlled trials for migraine. Concerns include the risk of overuse, medication-overuse headache, and withdrawal (Silberstein & Mccrory, 2001).

  • Impact on Neuronal Activation : Butalbital affects neuronal activation, which is relevant in migraine and headache disorders. Its impact on the GABAA receptors indicates a therapeutic target in these conditions (Cutrer et al., 1999).

  • Extracorporeal Elimination in Poisoning Cases : Hemodialysis can be used to augment the elimination of butalbital in overdose cases, demonstrating its utility in severe poisoning scenarios (Poyant et al., 2018).

  • Comparison of 2H- and 13C-Analogues : The study compares the performance characteristics of 2H5-butalbital and 13C4-butalbital as internal standards in GC-MS quantitation, providing insights into the effectiveness and cross-contribution phenomena in quantitation (Chang & Liu, 2001).

  • Butalbital in Environmental Settings : The stability and occurrence of butalbital in the aquatic environment are studied, suggesting its high stability and recalcitrance once released into the environment (Peschka et al., 2006).

Safety And Hazards

Butalbital-d5 is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .

properties

IUPAC Name

5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVHFVZFNXBMQJ-MZTCHHLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661837
Record name Butalbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butalbital-d5

CAS RN

145243-96-5
Record name Butalbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145243-96-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
27
Citations
R Lee, A Traynor, J LeCount, M Wood - Application Note, Waters …, 2013 - waters.com
Barbiturates have traditionally been measured by GC. 2, 3 The arrival of newer technologies into the modern laboratory, such as UPLC®/MS/MS, often leads to an overall requirement to …
Number of citations: 3 www.waters.com
RA Menck, DS De Lima, SC Seulin… - Journal of separation …, 2012 - Wiley Online Library
… Butalbital-d5 was used as an IS for the analysis of the other barbiturates. … (A) Chromatographic profile obtained by the LPME/GC-MS analysis of a blood sample spiked with butalbital-d5 …
X He, A Taylor, A Wang - Document number: RUO-MKT-02-3698-A, AB … - algimed.com
… Internal standards are ETG-D5 and ETS-D5 for ETG and ETS, and butalbital-D5 and secobarbital-D5 for the barbiturates. All the standards were procured from Cerilliant. …
Number of citations: 1 algimed.com
A Zhai, P Friel, E Steinbauer… - The Application …, 2013 - chromatographyonline.com
… In each solution, the ISTDs of phenobarbital-d5, butalbital-d5, pentobarbital-d5, and secobarbital-d5 were made up to a concentration of 1000 ng/mL. The method showed excellent …
Number of citations: 0 www.chromatographyonline.com
R Heltsley, A DePriest, DL Black… - Journal of analytical …, 2011 - academic.oup.com
Oral fluid compliance monitoring of chronic pain patients is an analytical challenge because of the limited specimen volume and the number of drugs that require detection. This study …
Number of citations: 56 academic.oup.com
T Launiainen, A Sajantila, I Rasanen, E Vuori… - European journal of …, 2010 - Springer
… Saturated NH 4 Cl (500 µl) and the internal standard solution (50 µl of 0.1 mg/ml butalbital-D5 in methanol) were added, and the sample was extracted with ethyl acetate (500 µl) for 5 …
Number of citations: 55 link.springer.com
Z Cao, E Kaleta, P Wang - Journal of Analytical Toxicology, 2015 - academic.oup.com
A novel LC–MS-MS assay that simultaneously detects and quantitates 78 drugs and metabolites was developed and validated for chronic pain management. Urine specimen was …
Number of citations: 57 academic.oup.com
TL Scroggin, GA McMillin - Journal of Analytical Toxicology, 2018 - academic.oup.com
In this study, a quantitative polarity switching liquid chromatography coupled with a tandem mass spectrometer (LC–MS/MS) method was developed to detect and quantify cocaine and …
Number of citations: 5 academic.oup.com
A Pesce, C West, R West, S Latyshev… - Journal of Analytical …, 2012 - academia.edu
Background: Laboratory urine drug testing of patients on chronic opioid therapy requires providing a large test menu of medications commonly prescribed for this population as well as …
Number of citations: 14 www.academia.edu
LK Freitag - 2019 - search.proquest.com
… Butalbital-d5 was made into an internal standard solution in water with a concentration of 500 ng/mL. The internal standard was chosen due to its negative ionization, which was …
Number of citations: 3 search.proquest.com

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